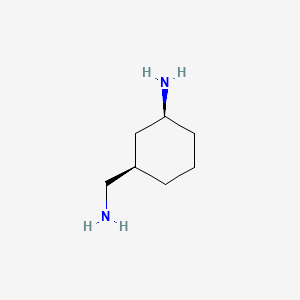![molecular formula C6H4BrN3 B578520 5-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1227628-78-5](/img/structure/B578520.png)
5-Bromo-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved a one-step substitution reaction with 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, dissolved by DMF, then heated at 60 °C and stirred for 12 hours . Another synthesis method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The bromine atom is attached to the 5th carbon of the fused ring system .Chemical Reactions Analysis
The compound has been used as a starting material in the synthesis of various derivatives, which are then evaluated for their inhibitory activities . For instance, compound C03, a derivative of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a solid substance . Its molecular weight is 198.02 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Applications De Recherche Scientifique
1. Application as TRK Inhibitors in Cancer Treatment
- Summary of Application: 5-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. Their continuous activation and overexpression can cause cancer .
- Methods of Application: The study involved scaffold hopping and computer-aided drug design to synthesize 38 pyrazolo[3,4-b]pyridine derivatives. The activities of these compounds to inhibit TRKA were then evaluated .
- Results or Outcomes: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
2. Biomedical Applications
- Summary of Application: Pyrazolo[3,4-b]pyridines, including 5-Bromo-1H-pyrazolo[4,3-b]pyridine, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application: The study involved the synthesis of 1H-pyrazolo[3,4-b]pyridines starting from both a preformed pyrazole or pyridine .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
3. Activation of PPARα
- Summary of Application: 1H-pyrazolo[3,4-b]pyridine has been used as a skeleton for PPARα agonists, providing insight into the design of molecules for treating dyslipidemia .
- Methods of Application: The study involved the use of 1H-pyrazolo[3,4-b]pyridine as a skeleton for PPARα agonists .
- Results or Outcomes: The findings demonstrate the advantage of using 1H-pyrazolo[3,4-b]pyridine as a skeleton of PPARα agonists .
4. Combinatorial Libraries for Drug Discovery
- Summary of Application: Pyrazolo[3,4-b]pyridines, including 5-Bromo-1H-pyrazolo[4,3-b]pyridine, are used to create combinatorial libraries for drug discovery .
- Methods of Application: The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
- Results or Outcomes: This method has led to the synthesis of a large number of 1H-pyrazolo[3,4-b]pyridines, which are included in more than 5500 references (2400 patents) up to date .
5. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
- Summary of Application: Pyrazolo[3,4-b]pyridines, including 5-Bromo-1H-pyrazolo[4,3-b]pyridine, are used in the synthesis of various derivatives .
- Methods of Application: The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
- Results or Outcomes: This method has led to the synthesis of a large number of 1H-pyrazolo[3,4-b]pyridines .
6. Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
- Summary of Application: Pyrazolo[3,4-b]pyridines, including 5-Bromo-1H-pyrazolo[4,3-b]pyridine, are used in the synthesis of pyrrolo[2,3-b]pyridine derivatives .
- Methods of Application: The study involved the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate .
- Results or Outcomes: This is a general, easy, and extensible technology for the construction of this heterocycles system .
Safety And Hazards
While specific safety and hazards information for 5-Bromo-1H-pyrazolo[4,3-b]pyridine was not found in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXNBNVCRSNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745413 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1227628-78-5 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



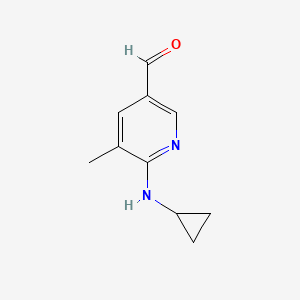
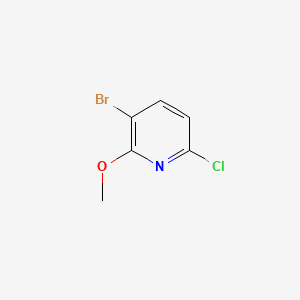
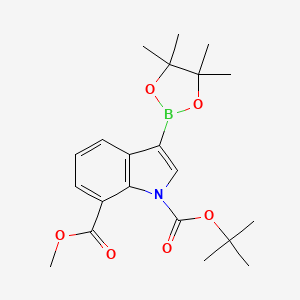
![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)


![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
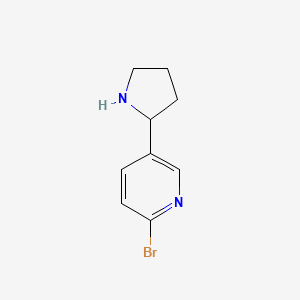

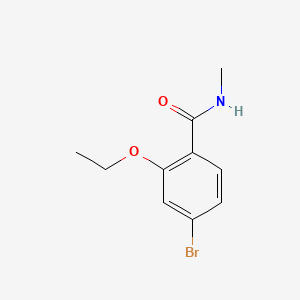
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
